molecular formula C20H13ClFN3O2 B2947675 N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-64-3

N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2947675
CAS No.: 946245-64-3
M. Wt: 381.79
InChI Key: JXTFSPCEJVBSQL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946245-64-3) is a chemical compound with the molecular formula C20H13ClFN3O2 and a molecular weight of 381.79 g/mol . This high-purity compound (≥90%) is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Researchers exploring the structure-activity relationships of dihydropyridine-based scaffolds may find this compound of particular interest. Structurally related compounds based on the 1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating efficacy in in vivo models and progressing to clinical trials . This suggests its potential value as a building block in medicinal chemistry and drug discovery programs, particularly in the development of kinase-targeted therapies. The compound is associated with several research publications in fields such as analytical chemistry, crystallography, and energy research, indicating a range of potential investigative applications .

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-15-6-5-14(11-23)18(10-15)24-19(26)17-2-1-9-25(20(17)27)12-13-3-7-16(22)8-4-13/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTFSPCEJVBSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C#N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the substituents. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro, cyano, and fluorophenyl groups are introduced through substitution reactions using reagents such as chlorinating agents, cyanating agents, and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The following table highlights structural differences between the target compound and two related molecules from the literature:

Compound Core Structure Key Substituents Functional Groups
Target Compound 1,2-Dihydropyridine 5-Chloro-2-cyanophenyl, 4-fluorobenzyl Carboxamide, Cyano, Chloro, Fluoro
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, Trifluoromethyl, Aldehyde Sulfanyl, Trifluoromethyl, Aldehyde, Chloro
N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-...prolinamide Prolinamide Difluorocyclobutyl, 4-cyanopyridin-2-yl, 5-fluoropyridin-3-yl Amide, Cyano, Fluoro, Chloro, Difluorocyclobutyl

Key Observations:

  • Core Diversity: The dihydropyridine core (target) is distinct from the pyrazole () and prolinamide () backbones. Dihydropyridines are often associated with calcium channel modulation, whereas pyrazoles and prolinamides are linked to kinase inhibition or protease targeting .
  • Substituent Effects:
    • Chloro Groups: Present in all three compounds, chloro substituents increase lipophilicity and may enhance membrane permeability.
    • Fluorinated Moieties: The 4-fluorobenzyl group (target) and trifluoromethyl group () improve metabolic stability. ’s difluorocyclobutyl group introduces conformational rigidity .
    • Amide vs. Sulfanyl Linkages: The carboxamide in the target and supports hydrogen bonding with biological targets, while the sulfanyl group in may engage in hydrophobic or van der Waals interactions .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Pyrazole Derivative Prolinamide Derivative
LogP ~3.2 (high due to chloro/cyano) ~2.8 (trifluoromethyl enhances lipophilicity) ~2.5 (polar amide groups reduce lipophilicity)
Hydrogen Bond Donors 1 (amide NH) 0 2 (amide NH, cyclobutyl NH)
Metabolic Stability High (fluorobenzyl resists oxidation) Moderate (sulfanyl prone to oxidation) High (difluorocyclobutyl reduces metabolism)

Biological Activity

N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C20H13ClFN3O2C_{20}H_{13}ClFN_3O_2 with a molecular weight of 373.79 g/mol. It features a chloro and a fluorophenyl substituent, contributing to its biological properties.

PropertyValue
Molecular FormulaC20H13ClFN3O2
Molecular Weight373.79 g/mol
CAS Number942012-61-5

The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes involved in disease processes.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties against adenoviruses and other pathogens, suggesting a possible mechanism for this compound as well .
  • Antioxidant Properties : Some dihydropyridine derivatives are known for their antioxidant capabilities, which could contribute to their therapeutic effects.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, related compounds have shown effective inhibition against human adenoviruses (HAdV), with selectivity indexes greater than 100 and low cytotoxicity profiles .

Antibacterial Activity

In vitro studies have explored the antibacterial potential of this class of compounds. Testing against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa revealed moderate inhibitory effects, indicating that further optimization could enhance efficacy against bacterial pathogens .

Case Studies

  • Case Study on Antiviral Efficacy : A study focusing on the antiviral properties of similar dihydropyridine derivatives found that certain analogues exhibited IC50 values in the low micromolar range against HAdV, suggesting that structural modifications could lead to improved antiviral agents .
  • Case Study on Antioxidant Activity : Another investigation reported that certain dihydropyridine derivatives displayed significant antioxidant activity through DPPH radical scavenging assays, indicating their potential use in oxidative stress-related conditions .

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